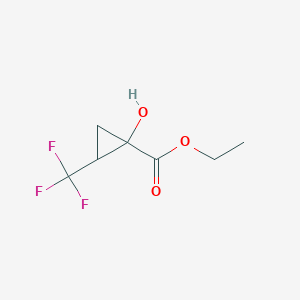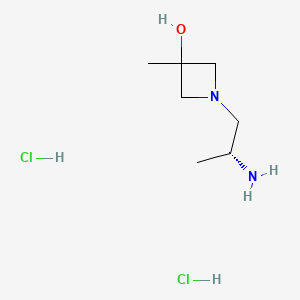
(R)-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride is a chiral compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Mechanism of Action
The mechanism of action of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Jeffamine ED-2001: A diamine with primary amino groups at either end of a poly(ethylene glycol) backbone.
Poly(propylene glycol) bis(2-aminopropyl ether): A compound with similar structural features and applications.
Uniqueness
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride stands out due to its chiral nature and specific functional groups, which confer unique reactivity and selectivity in various chemical reactions. Its potential therapeutic applications and role as a chiral building block further highlight its significance in scientific research .
Properties
Molecular Formula |
C7H18Cl2N2O |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-[(2R)-2-aminopropyl]-3-methylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(8)3-9-4-7(2,10)5-9;;/h6,10H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
InChI Key |
SAXZORXTPRVZFQ-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@H](CN1CC(C1)(C)O)N.Cl.Cl |
Canonical SMILES |
CC(CN1CC(C1)(C)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



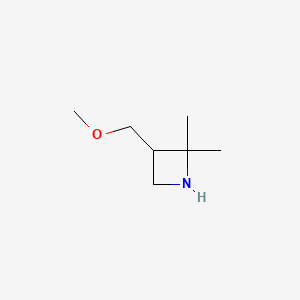
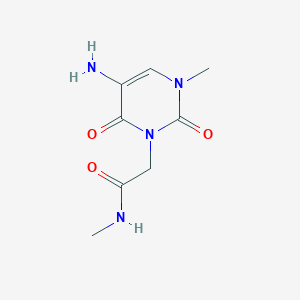

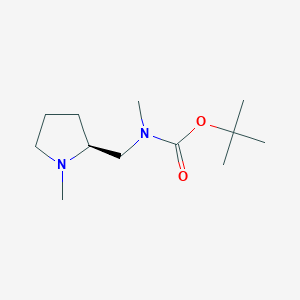

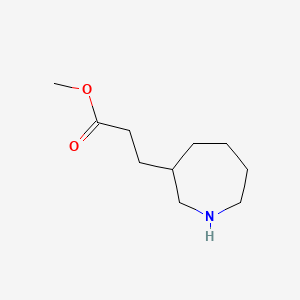
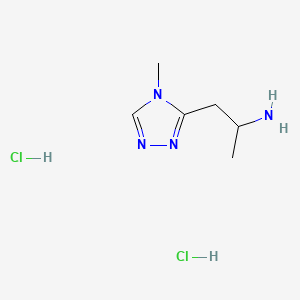
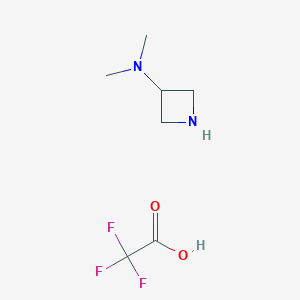
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)

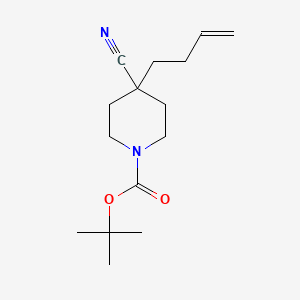
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
